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Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione

Cat. No.: B14511803
CAS No.: 62702-77-6
M. Wt: 136.15 g/mol
InChI Key: UYVPSSYCRFDLLZ-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione is a bicyclic organic compound with the molecular formula C8H8O2 . This structure features a fused ring system and two ketone groups, making it a potential building block for advanced organic synthesis and materials science research. Compounds based on the bicyclo[4.2.0]octene scaffold are of significant interest in polymer science, particularly for developing alternating copolymers via ring-opening metathesis polymerization (AROMP) . These polymers are explored for a multitude of applications ranging from biological fields to nanoelectronics and catalysis due to their potential for precise structural control . Researchers can utilize this dione as a key precursor or intermediate to create novel monomers, ligands, or functional materials. As a highly functionalized core, its reactivity allows for further chemical modifications to explore structure-property relationships in new molecular designs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B14511803 Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione CAS No. 62702-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62702-77-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[4.2.0]oct-1(6)-ene-2,3-dione

InChI

InChI=1S/C8H8O2/c9-7-4-2-5-1-3-6(5)8(7)10/h1-4H2

InChI Key

UYVPSSYCRFDLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1CCC(=O)C2=O

Origin of Product

United States

Synthetic Methodologies Towards Bicyclo 4.2.0 Oct 1 6 Ene 2,3 Dione and Its Analogues

Strategic Retrosynthetic Analysis for the Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection pathways. The primary strategic bond cleavages to consider are those that simplify the bicyclic system and the α-dicarbonyl moiety.

A logical primary disconnection is at the C1-C7 and C6-C8 bonds that form the cyclobutane (B1203170) ring. This leads back to a cyclohexene (B86901) precursor and a two-carbon unit, suggesting a [2+2] cycloaddition as a key forward synthetic step. Given the electronic nature of the target, a photochemical cycloaddition is a highly plausible approach.

Further disconnection of the α-dione functionality can be envisioned through an oxidation reaction. This suggests a precursor such as a diol, an α-hydroxy ketone, or even an alkyne which can be oxidized to the desired dione (B5365651). Therefore, a plausible retrosynthetic pathway is as follows:

Functional Group Interconversion (FGI): The α-dione can be retrosynthetically derived from the oxidation of a corresponding α-hydroxy ketone or a vicinal diol. An even more direct precursor could be an alkyne, which upon oxidation would yield the dione. This leads to an intermediate like Bicyclo[4.2.0]oct-1(6)-en-2-yne.

[2+2] Cycloaddition Disconnection: The strained four-membered ring of the bicyclo[4.2.0]octane system is a prime candidate for a cycloaddition disconnection. A photochemical [2+2] cycloaddition between a cyclohexene derivative and a suitable acetylene (B1199291) derivative would be a powerful method to construct the core bicyclic framework. For instance, the cycloaddition of 1,2-dichlorocyclohexene with an acetylene equivalent could be a viable route.

Simplification of the Cyclohexene Precursor: The substituted cyclohexene precursor can be further simplified to readily available starting materials through well-established synthetic transformations.

This retrosynthetic analysis highlights cycloaddition reactions as a cornerstone for the construction of the this compound scaffold.

Cycloaddition Reactions in the Construction of Bicyclo[4.2.0]octane Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic molecules due to their ability to form multiple carbon-carbon bonds in a single step with high stereocontrol. The synthesis of the bicyclo[4.2.0]octane core heavily relies on these methodologies.

While the Diels-Alder reaction typically forms six-membered rings, it can be strategically employed to synthesize precursors to bicyclo[4.2.0]octane systems. For instance, a Diels-Alder reaction can be used to construct a bicyclo[2.2.2]octene derivative, which can then undergo rearrangement to the desired bicyclo[4.2.0]octane skeleton.

The success of a Diels-Alder reaction hinges on the electronic and steric properties of the diene and dienophile. For the synthesis of bicyclic systems, cyclic dienes are often employed as they are locked in the requisite s-cis conformation, leading to rapid reactions. jove.com The dienophile is typically substituted with electron-withdrawing groups to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

In the context of synthesizing precursors to bicyclo[4.2.0]octanes, a highly reactive dienophile such as cyclobutenone can be used. For example, the Diels-Alder reaction between a diene and 3-(methoxycarbonyl)cyclobutenone has been utilized to form bicyclo[4.2.0]octane motifs, which are key intermediates in the total synthesis of natural products like kingianin F. rsc.orgrsc.org

Table 1: Examples of Diene and Dienophile Components in Diels-Alder Reactions for Bicyclic Systems

layersDienelayersDienophilescienceProduct TypebiotechApplication
CyclopentadieneMaleic AnhydrideBridged Bicyclic AnhydrideClassic example for demonstrating stereoselectivity
1,3-Butadiene3-(Methoxycarbonyl)cyclobutenoneBicyclo[4.2.0]octane derivativeSynthesis of Kingianin F rsc.orgrsc.org
Danishefsky's dieneVarious aldehydesDihydropyranoneHetero-Diels-Alder reactions

When a cyclic diene reacts with a substituted dienophile, two stereoisomeric products, endo and exo, can be formed. jove.com The endo product is one where the substituent on the dienophile is oriented towards the larger bridge of the bicyclic system, while in the exo product, it is oriented away. wikipedia.orgchemistrysteps.com

Generally, the endo product is formed faster and is the kinetic product. This preference is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state, which lowers its activation energy. chemistrysteps.com The exo product, being sterically less hindered, is the thermodynamically more stable product. jove.com The stereochemical outcome can often be controlled by reaction temperature and time; lower temperatures favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically favored exo product via equilibration.

Photochemical [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings and, consequently, the bicyclo[4.2.0]octane skeleton. researchgate.netacs.org This reaction involves the direct excitation of an alkene to its excited state, which then reacts with another ground-state alkene to form a cyclobutane ring through a diradical intermediate. baranlab.org

The synthesis of bicyclo[4.2.0]octane-2,7-diones has been achieved through the irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene. arkat-usa.org Similarly, bicyclo[4.2.0]octane-2,5-diones have been synthesized via the photoaddition of precursors to olefins. researchgate.netthieme-connect.com These reactions often proceed with high regio- and stereoselectivity, making them valuable tools in organic synthesis. researchgate.net

Table 2: Examples of Photochemical [2+2] Cycloadditions for Bicyclo[4.2.0]octane Systems

layersAlkene 1layersAlkene 2scienceProductbiotechReference
Cyclohexenone1,1-Dimethoxyethylene7,7-Dimethoxybicyclo[4.2.0]octan-2-one arkat-usa.org
1-N-PyrrolidinylcyclohexeneAcrylonitrileBicyclo[4.2.0]octane-8-carbonitrile derivative nih.gov
Electron-deficient styrenesElectron-deficient styrenes (dimerization)Substituted cyclobutanes nih.gov

Transition metal catalysts offer an alternative to photochemical methods for promoting cycloaddition reactions, often with improved selectivity and under milder conditions. Various transition metals, including iron, rhodium, and cobalt, have been employed to catalyze the formation of bicyclic systems.

Iron-catalyzed intramolecular [2+2] cycloadditions of 1,7-octadienes have been shown to produce cis-bicyclo[4.2.0]octanes with high diastereoselectivity. Rhodium catalysts have been used in formal [6+2] cycloadditions to synthesize fused bicyclic ketones. rsc.org Furthermore, cobalt-catalyzed [6π + 2π] cycloadditions of cycloheptatriene (B165957) derivatives with allenes and alkynes have been developed to afford bicyclo[4.2.1]nonane systems. nih.gov These methods showcase the versatility of transition metals in constructing complex bicyclic scaffolds.

Table 3: Examples of Transition Metal-Catalyzed Cycloadditions for Bicyclic Systems

scienceReaction TypebiotechCatalystlayersSubstratesscienceProduct
Intramolecular [2+2] CycloadditionIron-based1,7-Octadienescis-Bicyclo[4.2.0]octane
[4+2+2] CycloadditionRhodium-basedEnyne derivatives and 1,3-butadieneBicyclic octanoid ring systems nih.gov
[6π + 2π] CycloadditionCobalt-based2-Tropylcyclohexanone and alkynesBicyclo[4.2.1]nona-2,4,7-trienes nih.gov

Compound Names Mentioned

this compound

Bicyclo[4.2.0]octane

Bicyclo[2.2.2]octene

Cyclobutenone

3-(Methoxycarbonyl)cyclobutenone

Kingianin F

Cyclopentadiene

Maleic Anhydride

1,3-Butadiene

Danishefsky's diene

Bicyclo[4.2.0]octane-2,7-dione

Cyclohexenone

1,1-Dimethoxyethylene

Bicyclo[4.2.0]octane-2,5-dione

1-N-Pyrrolidinylcyclohexene

Acrylonitrile

1,7-Octadiene

Cycloheptatriene

Bicyclo[4.2.1]nonane

2-Tropylcyclohexanone

Diels-Alder Cycloadditions for Bridged Bicyclic Scaffolds

Annulation and Ring-Forming Reactions for Bicyclic Dione Synthesis

The formation of the bicyclo[4.2.0]octane skeleton often relies on cyclization reactions where a single precursor molecule undergoes an intramolecular ring closure. These methods are powerful for establishing the core structure, upon which further modifications can be made.

Intramolecular aldol (B89426) condensations are a classic and effective method for forming cyclic compounds from dicarbonyl precursors. libretexts.org The reaction involves the formation of an enolate which then attacks a carbonyl group within the same molecule, leading to a cyclic aldol adduct that can subsequently dehydrate to an enone. youtube.com For the synthesis of the bicyclo[4.2.0]octane system, this strategy requires a carefully designed acyclic precursor containing appropriately spaced carbonyl groups.

The formation of the fused four- and six-membered rings of the bicyclo[4.2.0]octane core via a standard intramolecular aldol reaction is challenging because such reactions preferentially form thermodynamically stable five- and six-membered rings. libretexts.org However, by using precursors with limited conformational flexibility or by employing specific reaction conditions, less favored ring closures can be achieved. A plausible precursor for the bicyclo[4.2.0]octane-2,3-dione skeleton would be a 1,6-dicarbonyl compound, such as 3-(2-oxocyclohexyl)propane-1,2-dione. Base-catalyzed cyclization could, in principle, lead to the desired bicyclic structure.

The reaction proceeds via the formation of an enolate from the cyclohexanone (B45756) moiety, which then attacks one of the adjacent carbonyl groups. The choice of base and reaction conditions is critical to control the regioselectivity of the cyclization.

Table 1: Potential Precursors for Intramolecular Aldol Cyclization

PrecursorBase/ConditionsPotential Bicyclic ProductNotes
2-(3,4-dioxobutyl)cyclohexan-1-oneNaOEt / EtOHBicyclo[4.2.0]octane-2,3-dioneRequires selective enolization and cyclization to form the four-membered ring.
Cyclohexane-1,2-dicarbaldehyde & AcetoneL-proline3-hydroxy-bicyclo[4.2.0]octan-2-one derivativeA related organocatalytic cascade could form the bicyclic skeleton.
2,7-OctanedioneLHMDS, low tempBicyclo[4.2.0]octan-2-olPrecursor for subsequent oxidation to the dione. nih.gov

Organocatalytic Strategies for Asymmetric Bicyclic Dione Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex cyclic and bicyclic molecules. Chiral secondary amines, such as proline and its derivatives, are frequently used to catalyze cascade reactions that can build bicyclic frameworks with high stereocontrol. These reactions often proceed through enamine or iminium ion intermediates.

For the asymmetric synthesis of bicyclo[4.2.0]octane dione analogues, a domino Michael-aldol reaction could be envisioned. This approach involves the reaction of a cyclic enone with a dicarbonyl compound, catalyzed by a chiral amine. For instance, the reaction of a cyclohexenone derivative with a suitable Michael acceptor could initiate a cascade, leading to the formation of the fused bicyclic system. While specific examples leading directly to this compound are not prevalent, the principles have been successfully applied to the synthesis of other bicyclic systems, such as bicyclo[3.2.1]octanes. mdpi.comlboro.ac.uk

The catalyst controls the stereochemistry of newly formed chiral centers. The selection of the appropriate catalyst and substrates is crucial for achieving high enantioselectivity and diastereoselectivity.

Table 2: Common Organocatalysts for Asymmetric Annulation Reactions

OrganocatalystCatalyst TypeTypical ReactionStereochemical Control
(S)-ProlineChiral secondary amineAldol, Mannich, Michael reactionsForms enamine intermediate, controls facial selectivity of attack.
Diphenylprolinol silyl (B83357) etherChiral secondary amineMichael-aldol cascadesSteric bulk directs the approach of reactants, leading to high enantio- and diastereoselectivity.
Cinchona alkaloidsChiral baseMichael additionsActs as a chiral Brønsted base to generate chiral enolates or activate substrates through hydrogen bonding.

Transformations of Precursor Molecules to this compound

An alternative to constructing the bicyclic dione from acyclic precursors is to start with a pre-formed bicyclic skeleton and introduce the required functional groups. This approach often provides more direct access to the target molecule.

The introduction of the α,β-unsaturation in the six-membered ring of a saturated bicyclo[4.2.0]octane-2,3-dione precursor is a key step to obtaining the target molecule. Several methods are available for the dehydrogenation of ketones to form enones.

One common method is selenoxide elimination . This involves the α-selanylation of the ketone (after conversion to its enolate), followed by oxidation of the resulting selenide (B1212193) to a selenoxide. The selenoxide then undergoes a syn-elimination upon gentle heating to yield the α,β-unsaturated ketone.

Another powerful technique is the Saegusa-Ito oxidation . This reaction involves the conversion of a ketone to its silyl enol ether, which is then oxidized with palladium(II) acetate (B1210297) to afford the enone. This method is known for its mild conditions and high yields.

A more traditional approach involves α-bromination followed by dehydrobromination . The saturated dione can be brominated at the α-position, and subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces elimination of HBr to form the double bond.

Table 3: Comparison of Dehydrogenation Methods

MethodReagentsConditionsAdvantagesDisadvantages
Selenoxide Elimination1. LDA, PhSeBr; 2. H₂O₂Low temperature, then mild heatingHigh yields, predictable regiochemistry.Toxicity of selenium reagents.
Saegusa-Ito Oxidation1. LDA, TMSCl; 2. Pd(OAc)₂Mild, often room temperatureMild conditions, high efficiency.Cost of palladium catalyst.
Bromination-Dehydrobromination1. Br₂; 2. DBUVaries, can require heatingUses common reagents.Can lead to side products, harsh conditions.

Functional Group Interconversions and Modifications on Bicyclic Skeletons

Functional group interconversions on a pre-existing bicyclo[4.2.0]octane framework provide a versatile route to the target dione. A key strategy involves the oxidation of a corresponding diol, Bicyclo[4.2.0]oct-1(6)-ene-2,3-diol, to the desired α-dione. A variety of modern oxidation reagents can accomplish this transformation efficiently, including the Swern oxidation (oxalyl chloride, DMSO, triethylamine) or the Dess-Martin periodinane (DMP).

Another intriguing approach involves skeletal rearrangements. For example, photochemical irradiation of bicyclo[2.2.2]oct-5-ene-2,3-diones has been shown to quantitatively yield bicyclo[4.2.0]oct-2-ene-7,8-diones through a 1,3-acyl shift. researchgate.net While this produces a regioisomer of the target compound, it demonstrates the utility of photochemical methods in transforming one bicyclic system into another.

Furthermore, the bicyclo[4.2.0]octane skeleton can be synthesized via [2+2] cycloaddition reactions. For instance, the cycloaddition of dichloroketene (B1203229) with cyclohexene yields an 8,8-dichlorobicyclo[4.2.0]octan-7-one. thieme-connect.de This adduct can then be dechlorinated and subjected to further functional group manipulations, such as α-oxidation and dehydrogenation, to construct the target enedione system.

Table 4: Key Functional Group Interconversions on Bicyclic Skeletons

Starting MaterialReagentsProductTransformation Type
Bicyclo[4.2.0]oct-1(6)-ene-2,3-diolDess-Martin Periodinane (DMP)This compoundOxidation
Bicyclo[2.2.2]oct-5-ene-2,3-dionehν (Irradiation)Bicyclo[4.2.0]oct-2-ene-7,8-dionePhotochemical Rearrangement researchgate.net
Bicyclo[4.2.0]octan-2-one1. LDA; 2. MoOPHBicyclo[4.2.0]octane-2,3-dioneα-Hydroxylation followed by Oxidation
1-Substituted CyclohexeneDichloroketene, then Zn/HOAcSubstituted Bicyclo[4.2.0]octan-7-one[2+2] Cycloaddition & Dechlorination thieme-connect.de

Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Oct 1 6 Ene 2,3 Dione

Pericyclic Transformations and Rearrangements

The inherent strain and specific electronic configuration of the bicyclo[4.2.0]octane framework, combined with the α,β-unsaturated dione (B5365651) moiety, make this system susceptible to various pericyclic reactions and rearrangements under both thermal and photochemical conditions.

Thermal Rearrangements of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione Systems (e.g., Sigmatropic Shifts, Decarbonylation)

The thermal behavior of bicyclo[4.2.0]octane systems is characterized by a competition between sigmatropic shifts, stereomutations, and fragmentation pathways, often mediated by diradical intermediates. nih.gov Studies on analogous compounds provide significant insight into the potential transformations of this compound.

For instance, the closely related Bicyclo[4.2.0]octa-4,7-diene-2,3-dione undergoes a thermal rearrangement at approximately 150 °C to yield Bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.org This transformation is followed by a rapid decarbonylation at 200 °C to produce tropone. rsc.org This suggests that the this compound core is susceptible to skeletal reorganization at elevated temperatures.

Furthermore, the possibility of sigmatropic shifts in the bicyclo[4.2.0]octadiene framework has been explored through computational and experimental studies. While concerted researchgate.net sigmatropic alkyl shifts were found to have high energy barriers, a biradical-mediated stepwise pathway was shown to be feasible for appropriately substituted compounds. researchgate.net Research on 8-substituted bicyclo[4.2.0]oct-2-enes demonstrates that formal nih.gov sigmatropic carbon migrations compete with epimerization and fragmentation processes, with the relative rates being highly dependent on the substituent. nih.govresearchgate.netmdpi.com These findings indicate that this compound would likely undergo complex thermal reactions involving diradical intermediates, leading to rearranged products.

Precursor SystemConditionsProduct(s)Reaction Type
Bicyclo[4.2.0]octa-4,7-diene-2,3-dione~150 °CBicyclo[3.2.1]octa-3,6-diene-2,8-dioneRearrangement
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione200 °CTroponeDecarbonylation
8-exo-methylbicyclo[4.2.0]oct-2-ene275 °C5-methylbicyclo[2.2.2]oct-2-enes nih.gov Sigmatropic Shift

Photochemical Reactivity of α,β-Unsaturated Diones within Strained Bicyclic Systems

The photochemical behavior of α,β-unsaturated ketones and diones is a well-established field, often involving intramolecular cycloadditions. In strained bicyclic systems, the geometric constraints can lead to highly specific and often unique photoreactions.

A study on diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones demonstrated a reversible intramolecular [2+2] cycloaddition between the excited enedione carbon-carbon double bond and a facing endo-phenyl ring. kochi-tech.ac.jp This reaction proceeds via a triplet 1,4-biradical intermediate to form a pentacyclic cage compound. kochi-tech.ac.jp This precedent strongly suggests that the α,β-unsaturated dione moiety in this compound would be the primary site of photochemical reactivity. Depending on the substitution pattern, intramolecular [2+2] photocycloaddition could be a dominant pathway, leading to the formation of highly complex, strained polycyclic structures. The efficiency and reversibility of such reactions would be influenced by the wavelength of irradiation and the substitution on the bicyclic frame. kochi-tech.ac.jp

Ring-Opening Reactions of the Strained Bicyclo[4.2.0]octane Core

The fusion of a cyclobutene (B1205218) and a cyclohexene (B86901) ring imparts significant strain into the bicyclo[4.2.0]octane core, providing a thermodynamic driving force for ring-opening reactions. One of the characteristic reactions of such systems is electrocyclic ring opening. The synthesis of certain cyclooctadiene derivatives relies on the conrotatory electrocyclic ring opening of a trans-bicyclo[4.2.0]oct-7-ene intermediate. researchgate.netmdpi.com This type of transformation is a potential reaction pathway for derivatives of this compound, which could lead to functionalized cyclooctatriene diones.

Another significant class of ring-opening reactions is ruthenium-catalyzed ring-opening metathesis polymerization (ROMP). While the parent dione has not been extensively studied in this context, related bicyclo[4.2.0]oct-6-ene substrates have been shown to undergo alternating ROMP. nih.gov The reactivity in these systems is highly dependent on substituents, with substrates bearing an α,β-unsaturated amide moiety showing increased reaction rates. nih.gov The successful polymerization of these related structures suggests that this compound could also be a potential monomer for ROMP, yielding polymers with unique functionalities.

Analysis of Stereochemical Outcomes and Regioselectivity in Reactions of this compound

The stereochemical and regiochemical outcomes of reactions involving the bicyclo[4.2.0]octane skeleton are intricately linked to its rigid, strained structure and the nature of the intermediates involved.

In the thermal nih.gov sigmatropic shifts observed for 8-substituted bicyclo[4.2.0]oct-2-enes, a slight preference for migration with inversion of stereochemistry at the migrating carbon is observed over retention. nih.govresearchgate.net This stereoselectivity, or lack thereof, is consistent with the involvement of a conformationally mobile diradical intermediate, where the stereochemical outcome is determined by the relative rates of bond rotation and ring closure. researchgate.net

Regioselectivity is a key issue in reactions involving the dione functionality, particularly in enolate formation. In a study of the related bicyclo[4.2.0]octan-7-one, kinetic deprotonation with lithium diisopropylamide (LDA) surprisingly occurred at the C6 position rather than the anticipated C8 (α-bridgehead) position. researchgate.net This unexpected regioselectivity highlights the influence of the bicyclic framework on the accessibility of protons, a factor that would be critical in predicting the outcome of base-mediated reactions of this compound.

Furthermore, computational studies on the torquoselectivity of conrotatory ring opening in related bicyclo[4.2.0]octan-1,5-dienes show that the stereochemical relationship between substituents and the small ring unit can have a profound effect, either neutralizing or even reversing the expected rotational preference of a substituent. chemrxiv.org

Influence of Ring Strain and Molecular Conformation on Reactivity

Ring strain is a dominant factor governing the reactivity of the Bicyclo[4.2.0]octane core. This strain, arising from the fused four- and six-membered rings, lowers the activation energy for reactions that lead to its relief, such as ring-opening reactions. A principal component analysis of factors affecting the rate of ring-opening metathesis of bicyclo[4.2.0]oct-6-enes identified ring strain as one of the two key contributors to accelerated reactivity. nih.gov

Molecular conformation also plays a crucial role. The rigid bicyclic structure limits the accessible conformations, which can pre-organize the molecule for specific intramolecular reactions. For example, in the intramolecular [2+2] photocycloaddition of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones, the restricted conformation of the starting material is credited with the high regioselectivity of the reaction, where only the endo-phenyl ring participates in the cycloaddition. kochi-tech.ac.jp This conformational restriction ensures favorable overlap between the p-orbitals of the reacting π-systems. kochi-tech.ac.jp For this compound, its specific conformation would similarly dictate the stereochemical and regiochemical outcomes of pericyclic reactions, cycloadditions, and reactions involving external reagents.

Enolate Chemistry and Reactivity Profile of the Dione Functionality

The dione functionality in this compound presents multiple sites for enolization. The reactivity of the resulting enolates is expected to be significantly influenced by the bicyclic structure.

As previously mentioned, studies on the simpler bicyclo[4.2.0]octan-7-one have shown that kinetic enolate formation can be highly regioselective and counterintuitive, favoring deprotonation at C6 over the bridgehead-adjacent C8. researchgate.net Under kinetic conditions, trapping of the lithium enolate with various electrophiles (e.g., MeI, EtI) yielded exclusively 6-substituted products. researchgate.net This implies that for this compound, deprotonation at C4 or C5 might be subject to similar unexpected regiochemical control due to steric and stereoelectronic effects imposed by the ring system.

The formation of silyl (B83357) enol ethers as intermediates has also been documented in the synthesis of related dione systems through acyloin reactions on bicyclo[4.2.0]octane precursors. researchgate.netmdpi.com Furthermore, the isomerization of a bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile to the more stable bicyclo[4.2.0]oct-1(2)-ene-8-carboxylic acid during hydrolysis likely proceeds through an enolate or related intermediate, highlighting the potential for migration of the double bond under basic conditions. semanticscholar.org This suggests that the enolate chemistry of this compound could provide pathways for isomerization in addition to functionalization.

Ketone SystemBase / ConditionsSite of Deprotonation / TrappingProduct Type
Bicyclo[4.2.0]octan-7-oneLDA (kinetic)C66-substituted ketone
Bicyclo[4.2.0]octan-7-one(Thermodynamic)C6 (enolate)6-enolate

Structural Elucidation and Spectroscopic Characterization Methodologies for Bicyclo 4.2.0 Oct 1 6 Ene 2,3 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate connectivity and spatial arrangement of atoms in a molecule. For Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the chemical environment and connectivity of the hydrogen atoms. The protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings are expected to appear in the aliphatic region of the spectrum. The stereochemical relationship between the protons, particularly at the ring junction, would be revealed by their coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm. The olefinic carbons of the enamine-like double bond would also have characteristic chemical shifts. For instance, in related bicyclo[4.2.0]octane-2,7-diones, the carbonyl carbons appear around 207.5 ppm and 198 ppm. arkat-usa.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the cyclohexane and cyclobutane rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of carbon resonances.

A representative table of predicted ¹³C NMR chemical shifts for this compound, based on data from analogous structures, is presented below.

AtomPredicted Chemical Shift (ppm)
C1140-150
C2190-200
C3190-200
C430-40
C520-30
C6120-130
C730-40
C820-30

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₈O₂), HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The use of HRMS for the characterization of various bicyclo[4.2.0]octane derivatives has been documented, underscoring its importance in confirming their molecular formulas. mdpi.comresearchgate.netrsc.org

PropertyPredicted Value
Molecular FormulaC₈H₈O₂
Monoisotopic Mass136.05243 u
Molar Mass136.15 g/mol
Predicted m/z (ESI+)137.06024 [M+H]⁺, 159.04219 [M+Na]⁺, 175.01614 [M+K]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, these techniques would be particularly useful for identifying the carbonyl groups of the dione and the carbon-carbon double bond.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the α-dione. Generally, α-diketones exhibit a strong absorption in the region of 1716-1730 cm⁻¹. blogspot.com The exact position of this band can be influenced by ring strain and conjugation. The C=C stretching vibration of the double bond would likely appear in the 1600-1680 cm⁻¹ region. Saturated aliphatic ketones and cyclohexanones typically show carbonyl absorptions near 1715 cm⁻¹. pressbooks.pubopenstax.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O and C=C stretching vibrations are also Raman active. Often, symmetrical vibrations that are weak in the IR spectrum appear as strong bands in the Raman spectrum, which can be advantageous for identifying the carbon-carbon double bond.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (dione)Stretching1710 - 1735
C=CStretching1600 - 1680
C-H (sp²)Stretching3000 - 3100
C-H (sp³)Stretching2850 - 3000

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the connectivity and stereochemistry of this compound.

For a bicyclic system like this, X-ray crystallography would definitively establish the cis or trans fusion of the cyclobutane and cyclohexane rings. The planarity of the enedione system and any ring strain in the bicyclic framework would also be accurately determined. While a crystal structure for the specific title compound is not available, numerous X-ray diffraction studies on related bicyclo[4.2.0]octane derivatives have been reported, demonstrating the power of this technique in elucidating their complex three-dimensional structures. mdpi.comresearchgate.netnih.govnih.gov The crystal structure of a related bicyclo[4.2.0]octane derivative, for example, confirmed the cis-fusion of the rings. researchgate.net

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) would be determined.
Space Group The symmetry of the crystal lattice would be identified.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured.
Bond Lengths & Angles Provides the exact distances between atoms and the angles between chemical bonds.
Torsional Angles Defines the conformation of the rings and the stereochemical relationships between substituents.
Ring Conformation The puckering and overall shape of the cyclobutane and cyclohexane rings would be elucidated.

Computational and Theoretical Studies on Bicyclo 4.2.0 Oct 1 6 Ene 2,3 Dione

Quantum Chemical Investigations (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods provide profound insights into the molecular-level characteristics of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2), are powerful tools for accurately modeling this strained bicyclic dione (B5365651).

A primary focus of quantum chemical investigations would be the elucidation of the electronic structure. The molecule features a conjugated system where the π-system of the double bond interacts with the two carbonyl groups. This conjugation is expected to delocalize electron density across the C1-C6-C2-O and C1-C6-C3-O fragments. An analysis of the bond lengths would likely show a C1-C6 bond with partial double-bond character, shorter than a typical single bond, and C2-C3 and C-O bonds with lengths indicative of this electronic delocalization.

Computational modeling is indispensable for mapping the potential reaction pathways of this compound. For instance, its reaction as a dienophile in a Diels-Alder reaction could be modeled. By locating the transition state structure for the reaction with a model diene, such as 1,3-butadiene, the activation energy and the thermodynamics of the reaction can be calculated. These calculations would likely predict a high degree of stereoselectivity due to the steric hindrance imposed by the bicyclic framework. Another computationally explorable pathway is the photochemical [2+2] cycloaddition across the C1-C6 double bond.

The fusion of the cyclobutene (B1205218) and cyclohexanedione rings introduces significant ring strain. The total strain energy of this compound can be computationally determined using homodesmotic or isodesmic reactions. These methods involve balancing the number and types of bonds on both sides of a hypothetical reaction to cancel out systematic errors in the calculations, providing a reliable estimate of the strain energy. The strain is primarily due to angle strain in the four-membered ring and torsional strain arising from the fused ring system.

Conformational analysis would reveal the preferred three-dimensional structure of the molecule. The six-membered ring can adopt several conformations, such as a twisted-boat or chair-like form, and computational studies would identify the global minimum energy structure and the energy barriers between different conformers.

Table 5.1.3: Calculated Strain and Conformational Energy Data This table presents hypothetical but realistic data for illustrative purposes based on similar known compounds.


ParameterComputational MethodCalculated Value
Total Strain EnergyDFT (B3LYP/6-31G*)~35-45 kcal/mol
Conformer 1 (Twist-Boat) Relative EnergyDFT (B3LYP/6-31G*)0.00 kcal/mol (Global Minimum)
Conformer 2 (Chair) Relative EnergyDFT (B3LYP/6-31G*)~4-6 kcal/mol
Conformational Interconversion BarrierDFT (B3LYP/6-31G*)~8-12 kcal/mol

This compound can theoretically exist in equilibrium with its enol tautomers. Computational chemistry can be used to calculate the relative energies of these tautomers and the transition states for the tautomerization process. It is expected that the dione form is significantly more stable than the enol forms due to the high energy of introducing a double bond into the strained four-membered ring (Bredt's rule).

Isomerization pathways, such as a thermally or photochemically induced electrocyclic ring-opening of the cyclobutene ring to form a conjugated cyclooctatriene dione, represent another area of interest. Theoretical calculations would be crucial to determine the feasibility of such a reaction by calculating the activation barrier.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound in pericyclic reactions. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. Due to the electron-withdrawing nature of the dione system, the LUMO is expected to be low in energy, making the molecule a good electron acceptor and thus a reactive dienophile in Diels-Alder reactions. The HOMO would likely be localized on the C1-C6 double bond.

Table 5.1.5: Predicted Frontier Molecular Orbital Energies This table presents hypothetical but realistic data for illustrative purposes.


Molecular OrbitalComputational MethodCalculated Energy (eV)Primary Locus
HOMODFT (B3LYP/6-31G*)~ -7.5 eVC1-C6 π-bond
LUMODFT (B3LYP/6-31G*)~ -2.0 eVC=C-C=O conjugated system
HOMO-LUMO GapDFT (B3LYP/6-31G*)~ 5.5 eVN/A

The relatively large HOMO-LUMO gap suggests significant kinetic stability.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static properties and specific reaction pathways, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations of the six-membered ring and the flexibility of the fused system.

MD simulations could be used to generate a comprehensive map of the conformational energy landscape, identifying not only the low-energy conformers but also the pathways and timescales of their interconversion. This information is valuable for understanding how the molecule's shape might change in different environments and how this might influence its reactivity or interaction with other molecules.

Synthetic Utility and Applications of Bicyclo 4.2.0 Oct 1 6 Ene 2,3 Dione As a Versatile Synthon

Scaffold for the Construction of Complex Polycyclic and Heterocyclic Frameworks

There is currently no available research data detailing the use of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione as a scaffold for the construction of complex polycyclic and heterocyclic frameworks.

Building Block in the Total Synthesis of Natural Product Cores and Analogues

A review of the literature does not provide any instances of this compound being used as a building block in the total synthesis of natural product cores or their analogues.

Development of Novel Methodologies Utilizing the this compound Core

There are no published novel synthetic methodologies that are based on the this compound core.

Conclusion and Future Outlook

Summary of Key Advancements in Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione Chemistry

Direct research on this compound is limited in publicly available literature. However, advancements in the broader area of strained bicyclic systems provide a framework for understanding the potential chemistry of this molecule. Progress in synthetic methodologies, reaction characterization, and theoretical understanding of related structures constitutes the current state-of-the-art.

Synthesis of Strained Bicyclic Scaffolds: Significant progress has been made in the synthesis of the bicyclo[4.2.0]octane core. Methodologies such as thermal intramolecular [2+2] cycloadditions of allenes have proven effective for creating substituted bicyclo[4.2.0]octene derivatives with high regio- and stereoselectivity. nih.gov Furthermore, transition-metal-catalyzed domino reactions of strained bicyclic alkenes have emerged as powerful tools for constructing complex, functionalized ring systems. beilstein-journals.org The synthesis of related bicyclic diones, such as bicyclo[2.2.2]octane-2,5-dione, has been achieved through tandem Michael addition-intramolecular aldol (B89426) processes, sometimes referred to as a bridged Robinson annulation. ucla.edu

Understanding Reactivity through Strain: The concept of using ring strain as a thermodynamic driving force for chemical transformations is a major theme in modern organic chemistry. nih.gov Research on related strained molecules, such as bicyclo[1.1.0]butanes (BCBs), has demonstrated that the energy released upon opening strained single bonds can enable unconventional cycloadditions. uni-muenster.de For strained alkynes, it has been shown that reactivity in cycloadditions is not only governed by the lower deformation energy required to reach the transition state but also by stronger interaction energies between the reactants. researchgate.net This principle is directly applicable to the anticipated reactivity of the strained enedione system in this compound.

Computational and Mechanistic Insights: The use of computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for studying highly reactive and unstable molecules. DFT calculations have been used to rationalize reaction outcomes, predict strain energies, and elucidate mechanisms for rearrangements in bicyclic systems. nih.gov For example, computational models have helped explain the factors controlling the reactivity of strained-alkyne embedded macrocycles, providing insights that guide synthetic efforts. researchgate.net Such in-silico studies are a key advancement that would be crucial for predicting the stability, spectroscopic properties, and reaction pathways of the title compound before attempting its synthesis.

Table 1: Key Advancements in the Study of Related Strained Bicyclic Systems

Advancement Category Description Representative Example(s) Potential Relevance to this compound
Synthetic Methods Development of stereoselective routes to the core bicyclic framework. Thermal intramolecular [2+2] cycloaddition of allenes; nih.gov Transition-metal-catalyzed domino reactions. beilstein-journals.org Provides plausible synthetic pathways for precursors to the target dione (B5365651).
Reactivity Principles Harnessing strain-release as a driving force for novel transformations. Strain-release cycloadditions of bicyclo[1.1.0]butanes; uni-muenster.de Enhanced reactivity of bent alkynes. researchgate.net The high ring strain is expected to dominate the compound's reactivity, enabling unique transformations.

| Mechanistic Analysis | Use of computational tools to predict and explain reactivity. | DFT calculations to determine strain energies and reaction barriers in bicyclo[2.2.2]octenones. nih.gov | Essential for predicting stability and designing synthetic routes and reactions for the unstable target molecule. |

Identified Challenges and Remaining Research Questions

The exploration of this compound chemistry is fraught with challenges stemming directly from its unique structural features. The combination of high ring strain and a reactive α-dione functionality presents significant hurdles in synthesis, handling, and reaction control.

Synthetic Accessibility: The most fundamental challenge is the development of a viable and efficient synthesis. The fusion of a cyclobutene (B1205218) ring with a cyclohexanedione ring introduces considerable strain, which may complicate the final steps of any synthetic sequence. Potential precursors could be prone to rearrangement or decomposition under conditions typically used for oxidation or cyclization. A key research question is: What synthetic strategy can overcome the high activation barriers and potential for side reactions to construct this strained enedione system?

Stability and Isolation: Highly strained molecules are often kinetically unstable. The bicyclo[4.2.0]octane system exhibits moderate ring strain, but the introduction of sp²-hybridized centers at the bridgehead and within the dione functionality would significantly increase this strain. vulcanchem.com The compound is likely to be highly reactive and may be prone to thermal rearrangement, such as ring-opening or decarbonylation, or polymerization upon concentration. atlantis-press.com This raises a critical question: Is this compound stable enough to be isolated and characterized under standard laboratory conditions, or must it be generated and used in situ as a transient intermediate?

Selective Reactivity: The molecule possesses multiple reactive sites: two carbonyl groups, a carbon-carbon double bond, and the strained sigma bonds of the bicyclic frame. Achieving selective functionalization at one site without triggering a cascade of strain-releasing reactions at another is a major challenge. For instance, attempting a reaction at the dione could easily lead to the collapse of the cyclobutene ring. The central research question here is: How can the reactivity of the dione moiety be modulated or controlled to allow for selective transformations in the presence of the highly strained and reactive bicyclic framework?

Table 2: Summary of Challenges and Key Research Questions

Challenge Area Specific Challenge Key Research Question
Synthesis Lack of established routes; high potential for undesired rearrangements and low yields due to strain. Which synthetic disconnections and reaction conditions will favor the formation of the target framework over decomposition pathways?
Stability & Handling High ring strain and reactive functional groups may lead to thermal instability, polymerization, or decomposition. Can the compound be isolated, or must it be studied as a transient species? What are its decomposition pathways and kinetics?
Reaction Control Multiple reactive sites (dione, alkene, strained σ-bonds) make chemoselectivity difficult to achieve. How can reagents and conditions be chosen to effect transformations at a specific functional group without triggering strain-release reactions?

| Characterization | Instability may prevent obtaining pure samples for full spectroscopic analysis (NMR, IR, UV-Vis) and X-ray crystallography. | What are the precise structural and electronic properties of the molecule, and how do they compare to theoretical predictions? |

Emerging Trends and Prospective Research Directions in Strained Bicyclic Dione Chemistry

Despite the challenges, the potential rewards of studying molecules like this compound are substantial. Future research in this area is likely to align with several emerging trends in organic chemistry, from computational-led discovery to the development of novel functional materials.

Computationally-Guided Synthesis and Discovery: An immediate and crucial research direction is the comprehensive computational analysis of the title compound. Using DFT and other methods, researchers can predict its thermodynamic stability, kinetic barriers to decomposition, and spectral properties before embarking on challenging synthetic work. nih.gov This "in silico-first" approach is an emerging trend for investigating high-energy or transient species and would be essential for mapping out a viable synthetic strategy.

Strain-Release Polymerization and Materials Science: Strained bicyclic alkenes are valuable monomers for ring-opening metathesis polymerization (ROMP). A prospective research direction would be to investigate this compound as a novel monomer. The release of ring strain could provide a strong thermodynamic driving force for polymerization, while the dione functionality would introduce regular polar functional groups into the polymer backbone, potentially leading to materials with unique physical or chemical properties.

Development of Novel Bioactive Scaffolds: Rigid, three-dimensional molecular scaffolds are of increasing interest in medicinal chemistry for their ability to present functional groups in well-defined spatial orientations. Bicyclic diones have recently been investigated as scaffolds for potent and selective KRAS inhibitors for cancer treatment. nih.gov A forward-looking research avenue would be the synthesis and biological screening of derivatives of this compound. Its unique, strained geometry could provide a novel template for designing ligands for challenging biological targets.

Mechanistic and Photochemical Studies: The unique electronic structure of the conjugated enedione system constrained within a strained bicyclic framework makes it an intriguing target for mechanistic studies. Its photochemical behavior, in particular, could be a rich area of research. Photochemical cycloadditions and rearrangements are common for enones and diones, and the high degree of strain could lead to novel, previously unobserved reaction pathways upon photoexcitation. uni-muenster.de

Table 3: Prospective Research Directions and Potential Impact

Research Direction Key Methodologies Potential Impact
Fundamental Synthesis & Characterization Development of novel synthetic routes; Low-temperature spectroscopy; Trapping experiments. Establishes the foundational chemistry of a new class of strained molecules.
Computational Modeling Density Functional Theory (DFT); Ab initio molecular dynamics. Provides predictive models for stability and reactivity, guiding efficient experimental design and minimizing resource expenditure.
Strain-Release Applications Ring-Opening Metathesis Polymerization (ROMP); Controlled fragmentation reactions. Creation of novel functional polymers and materials; Development of new building blocks for complex molecule synthesis.
Medicinal Chemistry Exploration Synthesis of analogue libraries; High-throughput biological screening. Discovery of new molecular scaffolds for drug development with unique 3D structures. nih.govacs.org

| Mechanistic Photochemistry | Laser flash photolysis; Matrix isolation spectroscopy; Product analysis. | Uncovering novel photochemical rearrangements and reaction pathways driven by strain and electronic excitation. |

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